1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound is characterized by a methyl group at the first position, an oxopropyl group at the fifth position, and a carbaldehyde group at the second position of the pyrrole ring.
Preparation Methods
The synthesis of 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxopropylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules, such as imines or hydrazones, by reacting with amines or hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-(2-oxopropyl)-2-pyrrolidinone: This compound has a similar structure but with a pyrrolidinone ring instead of a pyrrole ring.
1-Methyl-5-(2-oxopropyl)-3-pyrrolidinone: Another similar compound with the oxopropyl group at a different position.
1-Methyl-5-(2-oxopropyl)-4-pyrrolidinone: Similar structure with the oxopropyl group at the fourth position.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(12)5-8-3-4-9(6-11)10(8)2/h3-4,6H,5H2,1-2H3 |
InChI Key |
VSDJAQILRPHTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(N1C)C=O |
Origin of Product |
United States |
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